![molecular formula C20H27N4O2+ B12353275 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12353275.png)
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione is a complex organic compound that belongs to the purine family. This compound is known for its unique structure, which includes a tricyclo[3.3.1.03,7]nonanyl group attached to the purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione typically involves multiple steps. The initial step often includes the preparation of the purine core, followed by the introduction of the propyl groups at positions 1 and 3. The tricyclo[3.3.1.03,7]nonanyl group is then attached through a series of reactions that may involve cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological activities. For example, it has been shown to inhibit phosphodiesterases (PDEs) and block transient receptor potential ankyrin 1 (TRPA1) channels, leading to analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dipropyl-8-cyclopentylxanthine: Another purine derivative with similar structural features but different biological activities.
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: Compounds with similar core structures but different substituents, leading to varied pharmacological properties.
Uniqueness
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione is unique due to its tricyclo[3.3.1.03,7]nonanyl group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific interactions with molecular targets and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H27N4O2+ |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
1,3-dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C20H27N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3/q+1 |
InChI-Schlüssel |
CDEBVGRFVQUGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C34CC5CC(C3)CC4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



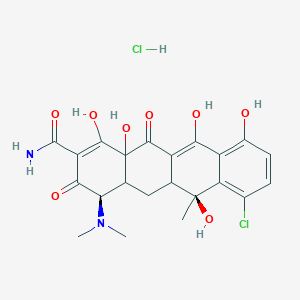
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
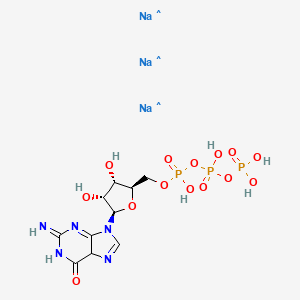
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

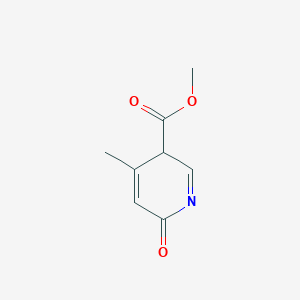
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)

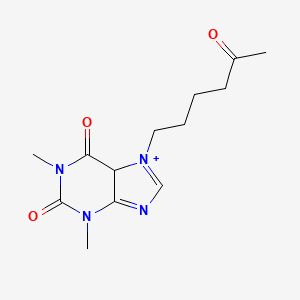
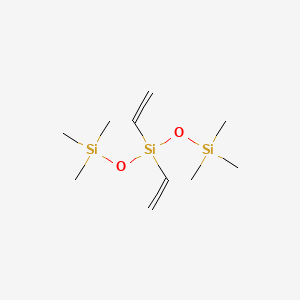
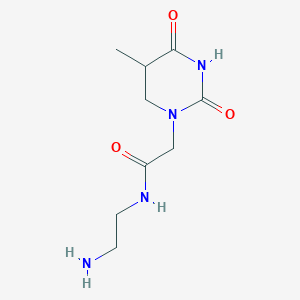
![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
